

Application Notes and Protocols for SZL P1-41 in Mouse Xenograft Models

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Compound of Interest

Compound Name: SZL P1-41

Cat. No.: B1681852

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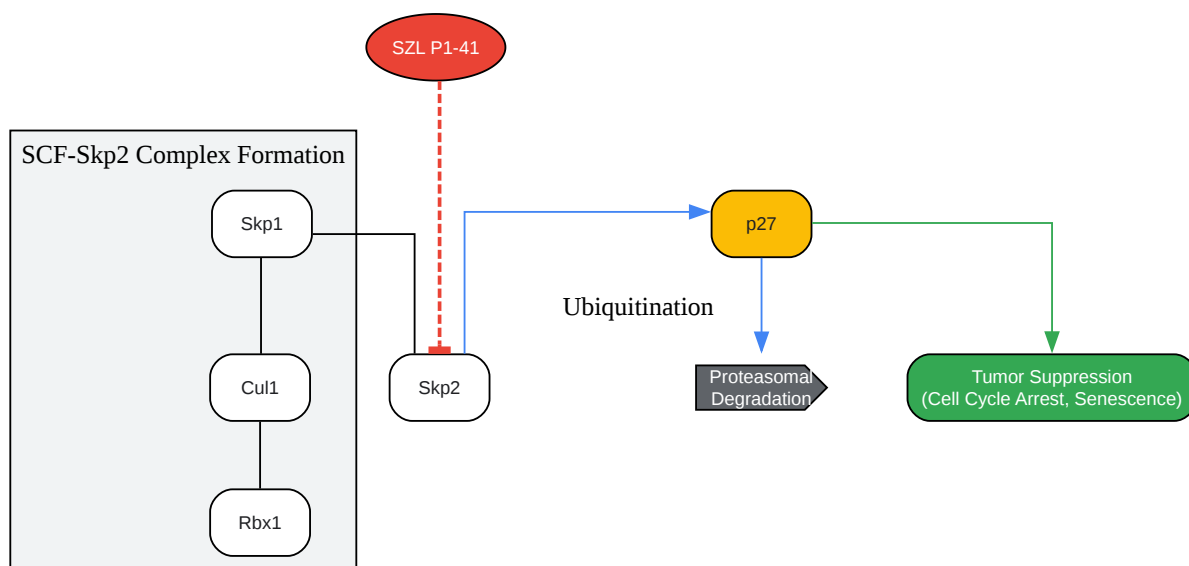
For Researchers, Scientists, and Drug Development Professionals

Introduction

SZL P1-41 is a potent and selective small-molecule inhibitor of S-phase kinase-associated protein 2 (Skp2), a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. Skp2 is frequently overexpressed in various human cancers and plays a crucial role in cell cycle progression, cancer cell survival, and metabolism by targeting tumor suppressor proteins, such as p27, for degradation. By binding to Skp2, **SZL P1-41** prevents its interaction with Skp1, thereby inhibiting the formation and activity of the SCF-Skp2 complex. This inhibition leads to the accumulation of p27, inducing cell senescence and apoptosis in cancer cells, and suppressing tumor growth. These application notes provide detailed information on the dosage and administration of **SZL P1-41** in mouse xenograft models, along with relevant experimental protocols.

Mechanism of Action of SZL P1-41

SZL P1-41 specifically targets the F-box protein Skp2. The SCF-Skp2 E3 ubiquitin ligase complex mediates the ubiquitination and subsequent proteasomal degradation of several key cell cycle regulators and tumor suppressors. **SZL P1-41** disrupts the assembly of this complex by preventing the binding of Skp2 to Skp1. This leads to the stabilization and accumulation of Skp2 substrates, most notably the cyclin-dependent kinase inhibitor p27Kip1. The resulting cell cycle arrest, induction of senescence, and inhibition of glycolysis collectively contribute to the anti-tumor activity of **SZL P1-41**.



Mechanism of Action of SZL P1-41

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Fig. 1: SZL P1-41 inhibits the Skp2-Skp1 interaction.

Data Presentation: **SZL P1-41** Dosage in Mouse Xenograft Models

The following table summarizes the reported dosages and administration routes of **SZL P1-41** in various mouse xenograft models.

Tumor Type	Cell Line	Mouse Strain	Dosage	Administration Route	Reference
Prostate Cancer	PC3	Nude	40 mg/kg and 80 mg/kg	Intraperitoneal (IP)	
Lung Cancer	A549	Nude	40 mg/kg and 80 mg/kg	Intraperitoneal (IP)	
Clear Cell Renal Cell Carcinoma	769-P	Nude	80 mg/kg/day	Intraperitoneal (IP)	

Experimental Protocols

Formulation of SZL P1-41 for In Vivo Administration

Materials:

- **SZL P1-41** (crystalline solid)
- Dimethyl sulfoxide (DMSO), fresh
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile deionized distilled water (ddH₂O) or Corn oil
- Sterile microcentrifuge tubes
- Vortex mixer

Protocol for a PEG300/Tween 80 Formulation:

- Prepare a stock solution of **SZL P1-41** in DMSO. For example, a 5 mg/mL stock solution. Due to potential moisture absorption by DMSO which can reduce solubility, it is recommended to use fresh DMSO.

- For a 1 mL final working solution, add 50 μ L of the 5 mg/mL **SZL P1-41** DMSO stock solution to 400 μ L of PEG300.
- Mix thoroughly by vortexing until the solution is clear.
- Add 50 μ L of Tween 80 to the mixture and vortex until clear.
- Add 500 μ L of sterile ddH₂O to bring the final volume to 1 mL.
- Mix the solution thoroughly before administration. This formulation should be used immediately for optimal results.

Protocol for a Corn Oil Formulation:

- Prepare a stock solution of **SZL P1-41** in DMSO (e.g., 5 mg/mL).
- For a 1 mL final working solution, add 50 μ L of the clear 5 mg/mL **SZL P1-41** DMSO stock solution to 950 μ L of corn oil.
- Mix thoroughly by vortexing. This solution should also be used immediately.

Establishment of Mouse Xenograft Models

Materials:

- Cancer cell line of interest (e.g., PC3, A549, 769-P)
- Immunocompromised mice (e.g., nude, SCID, or NSG mice), typically 6-8 weeks old
- Complete cell culture medium
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Hemocytometer
- Matrigel or Cultrex BME (optional, for improved tumor take and growth)

- Syringes (1 mL) and needles (27-30 gauge)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Surgical scissors and forceps
- Alcohol prep pads

Protocol:

- Culture the selected cancer cells in their recommended complete medium until they reach approximately 80% confluency.
- Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium.
- Determine the cell viability and count using a hemocytometer and trypan blue exclusion.
- Centrifuge the cells and resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel/Cultrex BME (e.g., 1:1 ratio) to the desired concentration (typically 1×10^6 to 1×10^7 cells per injection).
- Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Wipe the injection site (e.g., dorsal flank) with an alcohol prep pad.
- Subcutaneously inject the cell suspension (typically 100-200 μ L) into the flank of each mouse.
- Monitor the mice for tumor growth. Tumor volume can be measured using digital calipers and calculated using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Once the tumors reach a palpable size (e.
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